molecular formula C11H14O B1624874 (1-Methoxybut-3-EN-1-YL)benzene CAS No. 22039-97-0

(1-Methoxybut-3-EN-1-YL)benzene

Cat. No. B1624874
CAS RN: 22039-97-0
M. Wt: 162.23 g/mol
InChI Key: VGXHVTVOEOZVIY-UHFFFAOYSA-N
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Description

“(1-Methoxybut-3-EN-1-YL)benzene” is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da . It is also known by other names such as “(1-Methoxy-3-buten-1-yl)benzene” and "4-METHOXY-4-PHENYLBUT-1-ENE" .


Synthesis Analysis

The synthesis of benzene derivatives like “(1-Methoxybut-3-EN-1-YL)benzene” typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate in the first step. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “(1-Methoxybut-3-EN-1-YL)benzene” consists of 11 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure is non-polar and the molecule is likely to be a colorless liquid or solid under normal conditions .


Physical And Chemical Properties Analysis

“(1-Methoxybut-3-EN-1-YL)benzene” has a density of 0.9±0.1 g/cm3, a boiling point of 205.7±19.0 °C at 760 mmHg, and a flash point of 76.3±9.2 °C . It has a molar refractivity of 51.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 174.0±3.0 cm3 .

Scientific Research Applications

Synthesis of Indoles

(1-Methoxybut-3-EN-1-YL)benzene is used in the synthesis of indoles, a significant class of heterocyclic compounds. Kranjc and Kočevar (2008) demonstrated that its cycloaddition with 2H-pyran-2-ones under various conditions yields benzene derivatives, which can be further cyclized into indole derivatives. These indoles are vital in pharmaceuticals and agrochemicals (Kranjc & Kočevar, 2008).

Formation of Benzoquinones

Mathur, Avasare, and Mobin (2008) utilized (1-Methoxybut-3-EN-1-YL)benzene in a photochemical reaction to produce divinyl-substituted 1,4-benzoquinones. These compounds are significant in the synthesis of various organic materials (Mathur, Avasare, & Mobin, 2008).

Inifer Mechanism Studies

Dittmer, Pask, and Nuyken (1992) explored the interaction of a compound related to (1-Methoxybut-3-EN-1-YL)benzene with BCl3, contributing to our understanding of the inifer mechanism in cationic polymerizations. This research aids in the development of novel polymers (Dittmer, Pask, & Nuyken, 1992).

Cycloaddition Reactions

Collins, Mann, Capps, and Finch (1991) investigated the (3 + 2) cycloaddition of a compound structurally similar to (1-Methoxybut-3-EN-1-YL)benzene. This research is pivotal in the field of organic synthesis, especially in constructing complex molecular architectures (Collins, Mann, Capps, & Finch, 1991).

Synthesis of Heterocyclic Systems

Taia et al. (2020) synthesized a series of heterocyclic systems derived from eugenol, using a component structurally analogous to (1-Methoxybut-3-EN-1-YL)benzene. This synthesis contributes to the development of compounds with potential biological activities (Taia et al., 2020).

properties

IUPAC Name

1-methoxybut-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-7-11(12-2)10-8-5-4-6-9-10/h3-6,8-9,11H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXHVTVOEOZVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450774
Record name (1-Methoxybut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxybut-3-EN-1-YL)benzene

CAS RN

22039-97-0
Record name (1-Methoxybut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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